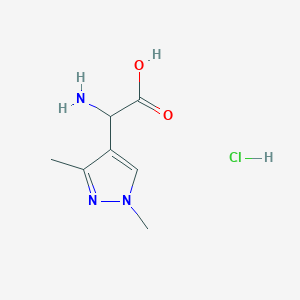

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Description

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with two methyl groups at the 1- and 3-positions, linked to an amino-acetic acid backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications. Pyrazole-containing compounds are valued in drug discovery for their ability to participate in hydrogen bonding and π-π interactions, which influence target binding and pharmacokinetics .

Properties

IUPAC Name |

2-amino-2-(1,3-dimethylpyrazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-4-5(3-10(2)9-4)6(8)7(11)12;/h3,6H,8H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXOZZLDNABEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the pyrazole ring.

Substitution: The amino and acetic acid groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Research indicates that this compound exhibits significant antileishmanial and antimalarial properties. In particular, studies have shown that derivatives of this compound can outperform standard treatments in inhibiting the growth of Leishmania parasites. For instance, one synthesized derivative demonstrated antipromastigote activity that was 174-fold more effective than miltefosine and 2.6-fold more effective than amphotericin B deoxycholate.

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic properties. In vitro studies suggest that it can inhibit specific inflammatory pathways, which positions it as a potential candidate for treating conditions associated with chronic pain and inflammation. Its structural similarity to other bioactive compounds implies possible interactions with various biological targets involved in pain modulation.

Interaction Studies

Recent studies have focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may bind to specific receptors involved in pain pathways, potentially influencing their activity and cellular signaling related to inflammation.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The dihydrochloride salt may enhance crystallinity compared to the target’s hydrochloride form.

- Fluorophenyl Analog : The fluorine atom introduces electronegativity, altering hydrogen-bonding capacity and dipole moments. This could enhance binding to aromatic receptors but reduce solubility compared to pyrazole-based compounds.

- Pyridyl Derivative : The nitrogen in the pyridyl ring enables metal coordination or additional hydrogen bonding, useful in catalysis or enzyme inhibition. The free acid form (vs. hydrochloride) may lower stability under acidic conditions.

Commercial and Research Relevance

- Pricing : lists prices for similar compounds (e.g., AS104531 at €374/250mg), suggesting that electron-rich substituents (e.g., chloro-methoxy groups) increase synthesis costs. The target’s dimethylpyrazole group may offer cost advantages over halogenated analogues .

- Biological Activity : Pyrazole cores are prevalent in kinase inhibitors and anti-inflammatory agents. The dimethyl substitution in the target compound could optimize steric interactions in enzyme binding pockets compared to bulkier trimethyl or planar phenyl groups .

Biological Activity

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride, also known as a pyrazole derivative, has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of pyrazoles that exhibit various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 205.64 g/mol

- CAS Number : 2230802-94-3

The structure of this compound features a pyrazole ring with an amino group and an acetic acid moiety that are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | A549 (Lung cancer) | 15.0 | Moderate inhibition |

| Similar pyrazole derivatives | HCT116 (Colon cancer) | 2.30 | Strong inhibition |

In one study, the compound exhibited moderate inhibition of A549 cell viability at concentrations around 15 µM, suggesting potential as a lead compound for further development in lung cancer therapy .

Antimicrobial Activity

Antimicrobial properties have also been explored with some pyrazole derivatives showing promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings indicate that the compound may possess significant antibacterial properties, which could be beneficial in treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Research has indicated that these compounds can inhibit pro-inflammatory cytokine production:

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 75% |

| IL-6 | 60% |

This suggests that the compound may be useful in managing inflammatory diseases by modulating cytokine levels .

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 lung cancer cells treated with varying concentrations of the compound for 24 hours, researchers observed a dose-dependent decrease in cell viability. The MTT assay revealed that at concentrations above 10 µM, there was a statistically significant reduction in cell survival compared to untreated controls.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that derivatives with similar structural motifs to this compound demonstrated potent activity against Staphylococcus aureus, making them candidates for further development as antimicrobial agents.

Research has suggested that the mechanism by which these compounds exert their effects may involve the inhibition of specific enzymes or pathways related to cell proliferation and inflammation. For example, some studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 1,3-dimethyl-1H-pyrazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or similar solvents under controlled temperatures (e.g., 273 K) . Purification typically involves recrystallization or column chromatography to isolate the hydrochloride salt form, which may exhibit distinct solubility compared to the free base . Key parameters include solvent polarity, reaction time, and stoichiometric ratios of reagents.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography is critical for resolving the three-dimensional conformation, particularly for analyzing dihedral angles between the pyrazole ring and adjacent functional groups (e.g., amide or carboxylic acid moieties) . Spectroscopic techniques like NMR (¹H/¹³C) and IR can confirm functional groups, while mass spectrometry (HRMS) validates molecular weight. Computational tools (e.g., DFT calculations) complement experimental data by predicting electronic properties and reactive sites .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways involving this compound?

- Methodological Answer : Quantum chemical reaction path search methods, such as those employed by ICReDD, integrate computational and experimental data to model reaction mechanisms. For instance, transition state analysis using density functional theory (DFT) can predict substitution or hydrolysis pathways. Databases like REAXYS and PISTACHIO provide historical reaction data to validate computational predictions . Researchers should prioritize hybrid approaches where experimental results refine computational models iteratively.

Q. How does the methyl substitution pattern on the pyrazole ring influence biochemical interactions?

- Methodological Answer : The 1,3-dimethyl substitution enhances steric and electronic effects, potentially altering enzyme binding. For example, methylation may reduce rotational freedom, stabilizing interactions with hydrophobic pockets in enzymes. Comparative studies with analogs (e.g., 1,5-dimethyl derivatives) using enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking can quantify these effects. Evidence suggests that such substitutions modulate hydrogen bonding and van der Waals interactions with biomolecular targets .

Q. What experimental design principles optimize reaction yields and selectivity for derivatives of this compound?

- Methodological Answer : Statistical Design of Experiments (DoE) is essential for multi-variable optimization. For example, a fractional factorial design can screen variables like temperature, solvent polarity, and catalyst loading. Central Composite Design (CCD) then identifies optimal conditions. Case studies in pyrazole chemistry demonstrate that reaction yields improve significantly when factors such as pH (for hydrolysis) or nucleophile concentration (for substitutions) are systematically varied .

Q. How can researchers resolve contradictions in reactivity data between this compound and structurally similar analogs?

- Methodological Answer : Contradictions often arise from differences in steric hindrance or electronic effects. For example, a 1,3,5-trimethyl analog may exhibit reduced nucleophilic substitution rates compared to the 1,3-dimethyl variant due to increased steric bulk. Systematic comparisons using kinetic studies (e.g., monitoring reaction rates via HPLC) and Hammett plots (to correlate substituent effects with reactivity) are recommended. Cross-referencing crystallographic data with computational electrostatic potential maps can clarify electronic disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.